2,5-Difluoropyrimidine
Overview
Description
2,5-Difluoropyrimidine is a fluorinated pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclization of various precursors. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involved cyclocondensation reactions catalyzed by titanium or boron trifluoride complexes . These methods highlight the versatility of pyrimidine chemistry in generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure of a trifluoromethyl-substituted pyrimidine was determined, revealing the importance of the trifluoromethyl group in the compound's properties . Additionally, the structural identification of pyrimidine derivatives formed from aminofluorene-DNA adducts at alkaline pH has been conducted, showing the formation of stereoisomers .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, which is used to introduce different functional groups into the pyrimidine ring. For instance, trifluoromethylthio-substituted pyrimidines were synthesized and used as starting materials for further nucleophilic exchange reactions . These reactions are crucial for the diversification of pyrimidine derivatives and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter the lipophilicity and cell penetration of these compounds, as seen in the case of compounds with potent inhibitory activity against Pneumocystis carinii dihydrofolate reductase . The antitumor activities of novel pyrimidine derivatives of ascorbic acid derivatives also demonstrate the impact of chemical modifications on biological activity .
Scientific Research Applications
Chemical Synthesis and Derivative Development
2,5-Difluoropyrimidine is a critical scaffold in the synthesis of various pyrimidine derivatives. Parks et al. (2010) demonstrated the use of tetrafluoropyrimidine for synthesizing trisubstituted pyrimidine derivatives, showcasing its importance in the development of new chemical entities, particularly in regioselective synthesis processes (Parks et al., 2010). Li et al. (2020) further explored this by conducting microwave-assisted synthesis of various 2,5-disubstituted pyrimidine derivatives, emphasizing the potential of 2,5-difluoropyrimidine in drug design (Li et al., 2020).
Biomedical Imaging and Diagnostics
The physical properties of fluorine atoms in fluoropyrimidines make them suitable for noninvasive studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). Wolf et al. (2003) discussed how these properties provide unique insights into the fate of fluoropyrimidines at their target sites, thereby aiding in the understanding of their mechanism of action (Wolf et al., 2003).
Nucleic Acid Research and Biochemistry
Puffer et al. (2009) explored the application of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 19F NMR spectroscopy. Their research highlights the role of fluorinated pyrimidines in evaluating nucleic acid secondary structures, a vital aspect in understanding genetic materials and their functions (Puffer et al., 2009).
Cancer Research and Chemotherapy
Fluorinated pyrimidines, including derivatives of 2,5-difluoropyrimidine, play a significant role in cancer research. Gmeiner (2020) reviewed the use of fluorinated pyrimidines in cancer treatment, highlighting the advancements in understanding their mechanisms of action and potential roles in personalized medicine (Gmeiner, 2020).
Safety And Hazards
2,5-Difluoropyrimidine is classified as a dangerous substance. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2,5-difluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZRVVFDGQSMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoropyrimidine | |
CAS RN |
17573-84-1 | |
Record name | 2,5-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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